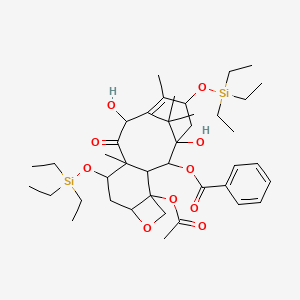
7,13-Bis-O-(triethylsilyl)-10-deacetyl Baccatin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,13-Bis-O-(triethylsilyl)-10-deacetyl Baccatin III is a derivative of Baccatin III, a naturally occurring diterpenoid found in the yew tree. This compound is of significant interest due to its role as an intermediate in the synthesis of paclitaxel, a widely used anticancer drug. The addition of triethylsilyl groups enhances the compound’s stability and solubility, making it more suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,13-Bis-O-(triethylsilyl)-10-deacetyl Baccatin III typically involves the protection of hydroxyl groups in Baccatin III with triethylsilyl chloride. This reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
7,13-Bis-O-(triethylsilyl)-10-deacetyl Baccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: The triethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Substitution reactions typically involve nucleophiles such as alkoxides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7,13-Bis-O-(triethylsilyl)-10-deacetyl Baccatin III has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including paclitaxel.
Biology: The compound is used in studies related to cell division and apoptosis due to its role in the synthesis of paclitaxel.
Medicine: As a precursor to paclitaxel, it is crucial in the development of anticancer therapies.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 7,13-Bis-O-(triethylsilyl)-10-deacetyl Baccatin III is primarily related to its conversion to paclitaxel. Paclitaxel stabilizes microtubules and prevents their depolymerization, which inhibits cell division and induces apoptosis in cancer cells. The triethylsilyl groups in the compound protect the hydroxyl groups during synthesis, ensuring the integrity of the molecule until it is converted to paclitaxel.
Comparison with Similar Compounds
Similar Compounds
Baccatin III: The parent compound, which lacks the triethylsilyl groups.
10-Deacetyl Baccatin III: A derivative without the acetyl group at the 10th position.
Paclitaxel: The final product in the synthesis, used as an anticancer drug.
Uniqueness
7,13-Bis-O-(triethylsilyl)-10-deacetyl Baccatin III is unique due to the presence of triethylsilyl groups, which enhance its stability and solubility. This makes it a valuable intermediate in the synthesis of paclitaxel, providing better control over the reaction conditions and improving the overall yield and purity of the final product.
Properties
IUPAC Name |
[4-acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIVYZUATKNANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O10Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














